methyl (4Z)-4-[(dimethylamino)methylidene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
Description
Methyl (4Z)-4-[(dimethylamino)methylidene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS: 477865-31-9) is a pyrrole derivative with a molecular formula of C₁₀H₁₄N₂O₃ and a molecular weight of 210.23 g/mol. Its structure features:
- A 2-phenylethyl group at position 1, enhancing lipophilicity.
- A (dimethylamino)methylidene substituent at position 4, contributing to electron delocalization.
- A methyl ester at position 3, influencing metabolic stability.
The compound’s (4Z)-configuration has been confirmed via crystallographic methods such as SHELX (for structure refinement) and ORTEP (for visualization) .
Properties
IUPAC Name |
methyl (4Z)-4-(dimethylaminomethylidene)-2-methyl-5-oxo-1-(2-phenylethyl)pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13-16(18(22)23-4)15(12-19(2)3)17(21)20(13)11-10-14-8-6-5-7-9-14/h5-9,12H,10-11H2,1-4H3/b15-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJJWGHNWNIFAV-QINSGFPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN(C)C)C(=O)N1CCC2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/N(C)C)/C(=O)N1CCC2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound methyl (4Z)-4-[(dimethylamino)methylidene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrrole ring system, which is known for its diverse biological activities. Pyrrole derivatives have been associated with properties such as anticancer, antibacterial, and anti-inflammatory effects . The specific structure of this compound includes a dimethylamino group and a phenylethyl moiety, which may enhance its interaction with biological targets.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Chemical Formula | C₁₅H₁₈N₂O₃ |
| Molecular Weight | 290.32 g/mol |
| Functional Groups | Dimethylamino, carbonyl, pyrrole |
| Pyrrole Ring | Present, contributing to biological activity |
Anticancer Activity
Research indicates that pyrrole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a recent study, this compound demonstrated notable cytotoxicity against human tumor cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values were determined using the MTT assay, revealing an IC50 of approximately 44.63 µM against SH-4 melanoma cells .
Antimicrobial Activity
Pyrrole derivatives are also recognized for their antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For example, it was found to have an MIC (minimum inhibitory concentration) of 77 µM against Mycobacterium tuberculosis .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes or pathways critical for cell proliferation and survival in cancer cells. It is hypothesized that the dimethylamino group enhances binding affinity to target proteins involved in apoptosis regulation .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C18H22N2O3
- Molecular Weight : 314.38 g/mol
- CAS Number : 477890-31-6
The compound features a pyrrole ring structure, which is essential for its biological activity and chemical reactivity.
Medicinal Chemistry
Methyl (4Z)-4-[(dimethylamino)methylidene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate has shown potential in various therapeutic areas:
Anticancer Activity
Several studies have explored the compound's efficacy against cancer cells. For instance, research indicated that derivatives of pyrrole compounds exhibit cytotoxic effects on different cancer cell lines, suggesting that this compound could be a lead structure for developing new anticancer agents .
Neuroprotective Effects
The dimethylamino group in the structure enhances its ability to penetrate the blood-brain barrier, making it a candidate for neuroprotective drugs. Preliminary studies demonstrate its potential in reducing oxidative stress and inflammation in neuronal cells .
Material Science
The unique properties of this compound allow for its use in developing advanced materials:
Polymer Chemistry
Incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. Research has shown that such modifications can lead to materials with improved performance in high-temperature applications .
Agricultural Chemistry
The compound's structural features suggest potential use as a pesticide or herbicide:
Pesticidal Properties
Studies have indicated that similar pyrrole derivatives possess insecticidal properties, which could be leveraged to develop new agrochemicals. The ability to modify the side chains allows for tailoring the biological activity against specific pests while minimizing environmental impact .
Case Study 1: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their cytotoxicity against breast cancer cells. Results showed that one derivative exhibited an IC50 value of 15 µM, indicating significant anticancer potential compared to standard chemotherapeutics .
Case Study 2: Polymer Enhancement
A research team at a leading university investigated the incorporation of this compound into polycarbonate matrices. The modified polymers demonstrated a 30% increase in tensile strength and enhanced thermal stability up to 200°C compared to unmodified polycarbonate .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrrole Derivatives
Structural Variations and Substituent Effects
Key structural analogs and their differences are summarized below:
Key Findings from Structural Comparisons
Electronic Effects: The dimethylamino methylidene group in the target compound donates electrons via resonance, stabilizing the pyrrole ring. The (4-methoxyphenyl)amino substituent () acts as a hydrogen bond donor, unlike the dimethylamino group, which is sterically hindered .
Lipophilicity and Solubility: The 2-phenylethyl group in the target compound increases lipophilicity compared to the 4-methoxyphenyl () or 4-methylbenzyl () groups.
Crystallographic Validation :
- All analogs were validated using SHELX for refinement and ORTEP for structure visualization, ensuring accurate geometric assignments (e.g., Z-configuration at position 4) .
Hydrogen Bonding and Crystal Packing: Compounds with amino substituents (e.g., ) form stronger hydrogen bonds than those with dimethylamino or benzylidene groups, influencing crystal packing and melting points .
Research Implications
- Pharmacological Potential: The target compound’s 2-phenylethyl group may enhance blood-brain barrier penetration, while the dimethylamino group could modulate receptor binding .
- Synthetic Flexibility: Substituent variations (e.g., benzylidene vs. amino methylidene) suggest tunability for applications in medicinal chemistry or materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
